![molecular formula C10H9NO B1212852 4-Methylquinolin-2-ol CAS No. 607-66-9](/img/structure/B1212852.png)
4-Methylquinolin-2-ol
Overview
Description
4-Methylquinolin-2-ol, also known as 2-Methyl-4-quinolinol, 4-Hydroxy-2-methylquinoline, and 4-Hydroxyquinaldine , is a chemical compound with the molecular formula C10H9NO . It is used as an intermediate in the synthesis of a wide range of medicinally important compounds .
Synthesis Analysis
The synthesis of heterocyclic compounds like 4-Methylquinolin-2-ol often relies on electrophilic heterocyclization of unsaturated starting materials using various halogenating agents . This strategy enables effective syntheses of new oxazoloquinoline systems .Molecular Structure Analysis
The molecular structure of 4-Methylquinolin-2-ol is characterized by a benzene ring fused with a pyridine moiety . The IUPAC Standard InChI is InChI=1S/C10H9NO/c1-7-6-10(12)11-9-5-3-2-4-8(7)9/h2-6H,1H3,(H,11,12) .Chemical Reactions Analysis
Quinoline derivatives, including 4-Methylquinolin-2-ol, have been synthesized using various protocols reported in the literature . These include classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also used for the construction and functionalization of this compound .Physical And Chemical Properties Analysis
4-Methylquinolin-2-ol has a molecular weight of 159.185 . It has a density of 1.2±0.1 g/cm3, a boiling point of 362.5±22.0 °C at 760 mmHg, and a melting point of 221-223 °C (lit.) .Scientific Research Applications
Antioxidant Activity
4-Methylquinolin-2-ol exhibits pronounced antioxidant activity. Researchers have studied its ability to scavenge free radicals, which play a crucial role in oxidative damage and the progression of various diseases . The compound’s antioxidant potential depends on its structural features.
Biosensor Development
In biosensing applications, 4-Methylquinolin-2-ol has been used as a biosensor for detecting biomolecules such as insulin, glucose, and proteins. Its unique properties make it suitable for designing sensitive and specific biosensors.
Drug Discovery
Scientists explore 4-Methylquinolin-2-ol’s potential as an inhibitor of various enzymes and receptors. Its structure allows for interactions with specific targets, making it valuable in drug discovery efforts.
Fluorescence Probes
Quinoline derivatives, including 4-Methylquinolin-2-ol, have a well-established role as fluorescence probes and sensors. Researchers use them to study cellular processes, protein interactions, and other biological phenomena. The compound’s photophysical properties, such as UV-Vis absorption and fluorescence maxima, contribute to its effectiveness as a probe .
Materials Science
Quinoline derivatives play a significant role in materials science. Their unique structures and properties make them useful for designing multifunctional materials. Researchers explore their applications in areas like optoelectronics, coatings, and sensors .
Pharmaceutical Intermediates
4-Methylquinolin-2-ol serves as an intermediate in the synthesis of other compounds. For instance, it plays a role in the production of dequalinium chloride, a pharmaceutical agent. Understanding its reactivity and applications as an intermediate is essential for drug development .
Safety And Hazards
4-Methylquinolin-2-ol may be harmful if swallowed, inhaled, or absorbed through the skin. It may cause eye and skin irritation and may cause respiratory tract irritation. The toxicological properties of this material have not been fully investigated . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Future Directions
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . There is a continuous effort to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . The future of 4-Methylquinolin-2-ol and similar compounds lies in their potential biological and pharmaceutical activities .
properties
IUPAC Name |
4-methyl-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-6-10(12)11-9-5-3-2-4-8(7)9/h2-6H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APLVPBUBDFWWAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20976132 | |
Record name | 4-Methylquinolin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20976132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylquinolin-2-ol | |
CAS RN |
607-66-9, 84909-43-3 | |
Record name | 2-Hydroxy-4-methylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=607-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylquinolin-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-2-hydroxyquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084909433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxylepidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2057 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methylquinolin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20976132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylquinolin-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.218 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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